4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one
Description
4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a tert-butyl substituent at the 4-position and a 4-methanesulfonylpiperazine carbonyl group at the 3-position. The pyrrolidin-2-one core is a five-membered lactam ring that serves as a versatile scaffold in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding.
Properties
IUPAC Name |
4-tert-butyl-3-(4-methylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S/c1-14(2,3)10-9-15-12(18)11(10)13(19)16-5-7-17(8-6-16)22(4,20)21/h10-11H,5-9H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPCQQSZNQTMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Pyrrolidin-2-one
The pyrrolidinone ring is typically constructed through intramolecular lactamization. US Patent 5,278,313 describes a syn-selective reduction using methoxydiethylborane/sodium borohydride to form diol intermediates, which undergo cyclization under acidic conditions. Alternatively, CN105017244A demonstrates a one-step ring closure using Raney nickel in ethanol at 50°C, achieving 42.3% yield for trans-isomers.
Reaction conditions :
tert-Butyl Group Introduction
The tert-butyl group is introduced early via protective group strategies. Patent WO2014203045A1 utilizes tert-butyldimethylsilyl (TBS) protection on tartaric acid derivatives, followed by deprotection with tetrabutylammonium fluoride (TBAF). Alternative routes employ tert-butyl acetoacetate as a ketone precursor, reacting with LiHMDS at −78°C to form β-keto esters.
Piperazine Sulfonylation and Coupling Methodologies
Synthesis of 4-Methanesulfonylpiperazine
Piperazine is sulfonylated using methanesulfonyl chloride in dichloromethane with triethylamine as a base. EP2230241B1 reports >90% yields for analogous sulfonylation reactions, emphasizing stoichiometric control (1.2 equiv MsCl) to prevent over-sulfonation.
Optimization parameters :
Amide Coupling to Pyrrolidinone
The carbonyl linkage between piperazine and pyrrolidinone is established via carbodiimide-mediated coupling. Example 17 of EP2230241B1 details the use of HOBt/EDCl in THF, achieving 75–85% yields for analogous amides. Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 h) and excess acyl chloride (1.5 equiv).
Stereochemical Control and Resolution Techniques
Enantioselective Reductions
Chiral centers in pyrrolidinone precursors are installed via enzymatic reductions. US Patent 5,278,313 employs whole-cell biocatalysts (e.g., Lactobacillus kefir) for asymmetric reduction of β-keto esters, achieving 70% ee.
Diastereomeric Crystallization
CN105017244A resolves cis/trans isomers via fractional crystallization in ethanol/petroleum ether mixtures, yielding >99% diastereomeric excess for trans-products.
Industrial-Scale Optimization and Green Chemistry
Solvent Recycling
Ethanol and toluene are recovered via distillation (40°C, 23 mmHg), reducing waste. Patent CN105017244A reports 85% solvent recovery rates in pilot-scale syntheses.
Catalytic Efficiency
Raney nickel demonstrates superior turnover numbers (TON = 1,200) compared to Pd/C (TON = 800) in ring-closure reactions.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methanesulfonyl group.
Scientific Research Applications
4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Antiarrhythmic Potential
Compounds like EP-40 and EP-47 demonstrate α-adrenolytic activity, which correlates with antiarrhythmic effects by modulating cardiac ion channels . QSAR studies on arylpiperazinyl-pyrrolidin-2-ones highlight the importance of electronic descriptors (e.g., PCR, JGI4) for activity .
Anti-Alzheimer’s Activity
Benzylated derivatives (e.g., Compound 10b) show acetylcholinesterase (AChE) inhibition via interactions with the peripheral anionic site . The target compound’s tert-butyl group may enhance blood-brain barrier penetration compared to polar groups in 10b, though its lack of a benzyl moiety could reduce AChE affinity .
Metabolic and Antioxidant Effects
Antioxidant activity, as seen in thioxo-oxadiazole derivatives , is unlikely for the target compound due to the absence of redox-active substituents.
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and its effects on various biochemical pathways. This article compiles findings from diverse studies to elucidate the compound's biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure incorporates a pyrrolidinone ring, a tert-butyl group, and a methanesulfonylpiperazine moiety, which are critical for its biological interactions.
Research indicates that 4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer’s disease pathology. In vitro studies report an IC50 value for AChE inhibition at approximately 15.4 nM .
- Anti-Aggregation Properties : It prevents the aggregation of amyloid-beta peptides (Aβ), a hallmark of Alzheimer's disease. Studies demonstrate that at concentrations of 100 μM, it achieves up to 85% inhibition of Aβ aggregation .
- Neuroprotection : The compound protects neuronal cells from oxidative stress induced by Aβ by reducing levels of reactive oxygen species (ROS) and inflammatory cytokines such as TNF-α . This suggests a potential role in mitigating neuroinflammation.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
Case Study 1: In Vitro Neuroprotection
A study assessed the protective effects of the compound on astrocytic cultures exposed to Aβ1-42. Results showed that co-treatment with the compound significantly improved cell viability compared to controls treated only with Aβ, indicating its potential as a neuroprotective agent.
Case Study 2: In Vivo Model
In an in vivo model using scopolamine-induced oxidative stress in rats, treatment with the compound resulted in decreased malondialdehyde (MDA) levels, a marker for oxidative damage. However, while it showed promise, the results were not statistically different from the control group treated with galantamine, suggesting further investigation is required to fully understand its efficacy .
Q & A
Q. What methodologies resolve conflicting bioactivity data across different assay formats (e.g., cell-free vs. cell-based)?
- Methodological Answer :
- Orthogonal Assays : Compare FRET-based enzyme inhibition with cell viability (MTT) assays.
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding.
- Off-Target Screening : Profile against Panlabs® panels to identify non-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
